molecular formula C3H11BF4O B13409336 Trimethyloxonium-d9 Tetrafluoroborate

Trimethyloxonium-d9 Tetrafluoroborate

Cat. No.: B13409336
M. Wt: 158.98 g/mol
InChI Key: MQRBMEVECSBCKM-DOPYTXQASA-M
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Description

Trimethyloxonium-d9 Tetrafluoroborate is an organic compound with the formula [(CD3)3O]+[BF4]−. It is a deuterated version of Trimethyloxonium Tetrafluoroborate, often referred to as Meerwein’s salt. This compound is a strong methylating agent, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyloxonium-d9 Tetrafluoroborate is synthesized by reacting boron trifluoride with dimethyl ether and epichlorohydrin. The reaction is carried out under an inert nitrogen atmosphere to prevent moisture from decomposing the product . The general reaction is as follows: [ 4 \text{Me}_2\text{O} \cdot \text{BF}_3 + 2 \text{Me}_2\text{O} + 3 \text{C}_2\text{H}_3\text{OCH}_2\text{Cl} \rightarrow 3 [\text{Me}_3\text{O}]+[\text{BF}_4]- + \text{B}[(\text{OCH}(\text{CH}_2\text{Cl})\text{CH}_2\text{OMe})]_3 ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically stored in an inert atmosphere at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Trimethyloxonium-d9 Tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include nucleophiles such as alcohols, amines, and carboxylic acids. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products

The major products formed from these reactions include methylated derivatives of the nucleophiles. For example, the esterification of carboxylic acids results in the formation of methyl esters .

Mechanism of Action

Trimethyloxonium-d9 Tetrafluoroborate exerts its effects through electrophilic methylation. The compound donates a methyl group to nucleophiles, forming a methylated product and a tetrafluoroborate anion. The molecular targets include various nucleophilic functional groups such as hydroxyl, carboxyl, and amino groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyloxonium-d9 Tetrafluoroborate is unique due to the presence of deuterium atoms, which can be useful in isotopic labeling studies. This allows researchers to trace the compound’s pathway and interactions in various chemical and biological processes .

Properties

Molecular Formula

C3H11BF4O

Molecular Weight

158.98 g/mol

IUPAC Name

deuterium monohydride;dideuteriomethyl-bis(trideuteriomethyl)oxidanium;trifluoroborane;fluoride

InChI

InChI=1S/C3H9O.BF3.FH.H2/c1-4(2)3;2-1(3)4;;/h1-3H3;;2*1H/q+1;;;/p-1/i1D2,2D3,3D3;;;1+1

InChI Key

MQRBMEVECSBCKM-DOPYTXQASA-M

Isomeric SMILES

[2HH].[2H]C([2H])[O+](C([2H])([2H])[2H])C([2H])([2H])[2H].B(F)(F)F.[F-]

Canonical SMILES

[HH].B(F)(F)F.C[O+](C)C.[F-]

Origin of Product

United States

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